molecular formula C11H17NO2 B13217304 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Cat. No.: B13217304
M. Wt: 195.26 g/mol
InChI Key: PPDXIDVLCPBWEN-UHFFFAOYSA-N
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Description

5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol: is a heterocyclic organic compound with the molecular formula C11H17NO2 It is characterized by a benzoxazole ring system that is partially saturated, with a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce fully saturated benzoxazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

  • 4-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
  • 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
  • tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Comparison: Compared to similar compounds, 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C11H17NO2/c1-11(2,3)7-4-5-9-8(6-7)10(13)12-14-9/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

PPDXIDVLCPBWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=O)NO2

Origin of Product

United States

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